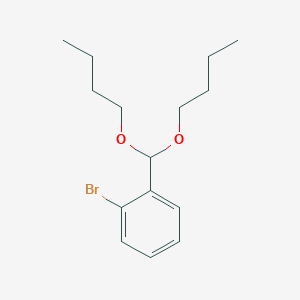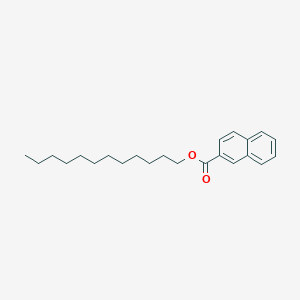
(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate is an organic compound with the molecular formula C13H20O3 It is characterized by a cyclohexene ring substituted with a formyl group and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexene structure.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the cyclohexene derivative reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: (3-Carboxy-2,4,4-trimethylcyclohex-2-en-1-yl) acetate.
Reduction: (3-Hydroxymethyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
科学的研究の応用
(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
作用機序
The mechanism of action of (3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cellular metabolism, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
3-Methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)-3-buten-2-one: Similar structure with a butenone group instead of a formyl group.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)cyclohex-2-enone: Contains a hydroxyl group and a butenyl group.
Uniqueness
(3-Formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate is unique due to its combination of a formyl group and an acetate ester on a cyclohexene ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.
特性
CAS番号 |
106199-90-0 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC名 |
(3-formyl-2,4,4-trimethylcyclohex-2-en-1-yl) acetate |
InChI |
InChI=1S/C12H18O3/c1-8-10(7-13)12(3,4)6-5-11(8)15-9(2)14/h7,11H,5-6H2,1-4H3 |
InChIキー |
GEGAEDUPICZHNR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CCC1OC(=O)C)(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)
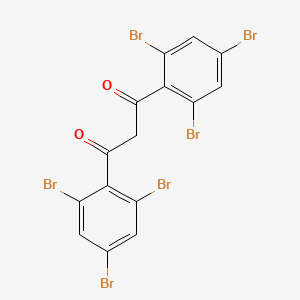
![5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate](/img/structure/B14317425.png)
![1,1'-{Oxybis[(2,1-phenylene)methylenesulfonyl]}bis(4-methylbenzene)](/img/structure/B14317432.png)
phosphanium bromide](/img/structure/B14317438.png)
![Ethyl [3-phenoxy-2-(phenyltellanyl)propyl]carbamate](/img/structure/B14317443.png)
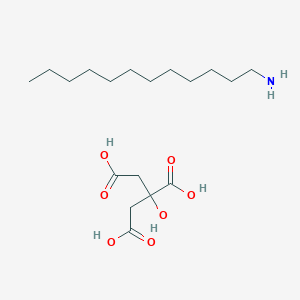
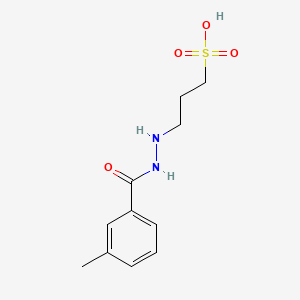

![3,11-Dithia-15-azabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14317466.png)

![7-[(Oxan-2-yl)oxy]hept-5-yn-1-ol](/img/structure/B14317472.png)
